molecular formula C6H2Br2FNO2 B1530000 1,4-Dibromo-2-fluoro-3-nitrobenzene CAS No. 1806307-23-2

1,4-Dibromo-2-fluoro-3-nitrobenzene

Cat. No.: B1530000
CAS No.: 1806307-23-2
M. Wt: 298.89 g/mol
InChI Key: MVRXBTHSLILSFX-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-fluoro-3-nitrobenzene is an organic compound characterized by the presence of two bromine atoms, one fluorine atom, and one nitro group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-fluoro-3-nitrobenzene can be synthesized through multiple synthetic routes. One common method involves the bromination of 2-fluoro-3-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure the selective addition of bromine atoms to the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.

  • Reduction: Reducing agents like iron powder or hydrogen gas (H₂) in the presence of a catalyst are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

1,4-Dibromo-2-fluoro-3-nitrobenzene is utilized in several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

  • Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,4-dibromo-2-fluoro-3-nitrobenzene exerts its effects depends on the specific application. In biochemical studies, the compound may interact with cellular components, leading to oxidative stress or other biochemical changes. The molecular targets and pathways involved can vary, but often include enzymes and receptors that are sensitive to halogenated compounds.

Comparison with Similar Compounds

  • 1,4-Dibromo-2-fluorobenzene

  • 1,3-Dibromo-5-fluoro-2-nitrobenzene

  • 4-Bromo-1,2-difluorobenzene

  • 1-Bromo-2,6-difluorobenzene

This comprehensive overview highlights the significance of 1,4-dibromo-2-fluoro-3-nitrobenzene in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for various purposes.

Properties

IUPAC Name

1,4-dibromo-2-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRXBTHSLILSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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